2-(methylamino)-N-phenylacetamide
Overview
Description
2-(methylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the acetamide backbone, with a phenyl group attached to the nitrogen atom
Scientific Research Applications
2-(methylamino)-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings
Mechanism of Action
Target of Action
2-(methylamino)-N-phenylacetamide, also known as Ketamine, primarily targets the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in learning and memory by regulating the synaptic plasticity and memory function in the brain .
Mode of Action
Ketamine functions as an antagonist of the NMDA receptor . It binds to these receptors and inhibits the action of the neurotransmitter glutamate, thereby reducing neuronal excitation . This results in a state of dissociative anesthesia, providing pain relief, sedation, and amnesia .
Biochemical Pathways
Ketamine’s action on the NMDA receptor leads to downstream effects on various biochemical pathways. One of the key pathways influenced by ketamine is the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathway . Activation of this pathway can lead to increased synaptogenesis, which may contribute to the antidepressant effects of ketamine .
Pharmacokinetics
Ketamine shows a chiral structure consisting of two optical isomers and undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making ketamine vulnerable to pharmacokinetic drug interactions . Nasal administration produces rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
The molecular and cellular effects of ketamine’s action are diverse. At anesthetic doses, it induces a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it has been found to have promising effects for pain and treatment-resistant depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ketamine. For instance, the pH value of the solution has a significant effect on the decomposition of ketamine . Furthermore, research suggests that interactions of ketamine with other environmental factors could potentially speed up the pathogenic processes of neurodegeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-phenylacetamide typically involves the reaction of methylamine with N-phenylacetamide. One common method is the acylation of methylamine with N-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)ethanol
- N-phenylacetamide
- Methylamine
Uniqueness
2-(methylamino)-N-phenylacetamide is unique due to the presence of both a methylamino group and a phenyl group attached to the acetamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of interest in multiple fields.
Properties
IUPAC Name |
2-(methylamino)-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJKIOOIVUFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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